Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-
Description
The compound Spiro(3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo- (hereafter referred to as the target compound) is a spirocyclic molecule featuring a 3-azabicyclo[3.1.0]hexane core fused to a cyclopentane ring via a spiro junction. Its structure includes two nitrile (-CN) groups at the 1,5-positions and a 3-methyl-2,4-dioxo moiety. This framework is part of a broader class of 3-azabicyclo[3.1.0]hexane derivatives, which are significant in pharmaceutical and materials science due to their conformational rigidity and bioactivity .
The 3-azabicyclo[3.1.0]hexane moiety is a bicyclic system containing a cyclopropane ring fused to a pyrrolidine-like structure. This scaffold is found in opioid receptor antagonists, histone deacetylase inhibitors, and intermediates for bioactive molecules .
Properties
CAS No. |
92577-31-6 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-methyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-15-8(16)11(6-13)10(4-2-3-5-10)12(11,7-14)9(15)17/h2-5H2,1H3 |
InChI Key |
PRKKUDMNXHEZBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(C3(C2(C1=O)C#N)CCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, spiro formation, and functional group modifications. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) may be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula for Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo- is . The compound features a bicyclic framework that contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, derivatives of Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile have been studied for their ability to inhibit tumor growth in various cancer cell lines.
Neuroprotective Effects : The compound's nitrogen-containing structure suggests potential neuroprotective properties. Studies have shown that similar spiro compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases.
Case Study : A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Material Science
Polymer Synthesis : The unique structural features of Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile enable its use as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study : Researchers synthesized a series of copolymers using this compound as a building block. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers.
Agricultural Chemistry
Pesticidal Properties : Preliminary studies suggest that spiro compounds may possess pesticidal activity against certain agricultural pests. The ability of Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile to disrupt metabolic pathways in insects could be explored for developing new agrochemicals.
Case Study : Field trials demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls.
Mechanism of Action
The mechanism by which “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues
Bis-Spiro[3-azabicyclo[3.1.0]hexanes]
- Structure : These compounds feature two spiro units at the 2,4-positions of the 3-azabicyclo[3.1.0]hexane core, unlike the target compound’s single cyclopentane spiro junction .
- Synthesis : Prepared via 1,3-dipolar cycloaddition between cyclopropenes and Ruhemann’s purple-derived azomethine ylides. DFT studies (M11/cc-pVDZ level) confirm stereoselectivity driven by HOMO-LUMO interactions .
- Bioactivity : Demonstrated in vitro activity in anticancer and antimicrobial assays, though specific data for the target compound remain unreported .
3-Spiro[3-azabicyclo[3.1.0]hexane]-oxindoles
- Structure : Oxindole substituents replace the cyclopentane and nitrile groups, introducing hydrogen-bonding motifs .
- Synthesis : Multicomponent reactions involving azomethine ylides and cyclopropenes.
- Bioactivity : Evaluated as kinase inhibitors, highlighting the role of substituents in modulating activity .
3-Azabicyclo[3.1.0]hexane Carboxylic Acid Derivatives
- Structure : Carboxylic acid or ester groups at the 1- or 2-positions (e.g., methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride) .
- Synthesis : Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .
- Applications : Key intermediates in synthesizing CP-866,087, a clinical candidate for neurological disorders .
Biological Activity
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo- is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure and Properties
The compound features a bicyclic framework where two rings share a single atom, characteristic of spiro compounds. The presence of dicarbonitrile and 3-methyl-2,4-dioxo groups enhances its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 225.23 g/mol |
| Density | 1.65 g/cm³ |
| Boiling Point | 671.1 °C |
| Melting Point | Not Available |
Antibacterial Activity
Recent studies have indicated that spiro compounds exhibit significant antibacterial properties. For instance, Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile has shown effectiveness against various strains of bacteria, including drug-resistant strains.
Case Study:
In a study conducted on the antibacterial efficacy of spiro compounds, it was found that derivatives of Spiro(3-azabicyclo(3.1.0)hexane) displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like Vancomycin against MRSA strains .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Research indicates that certain derivatives demonstrate potent antifungal activity against Candida albicans and Aspergillus species.
Research Findings:
A series of experiments showed that the spiro compound exhibited significant inhibition of fungal growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of fungal cell wall synthesis.
Anticancer Activity
The anticancer potential of Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile has been explored in various cancer cell lines.
In Vitro Studies:
In vitro assays revealed that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 15 to 25 µM depending on the cell line tested .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It has been suggested that the compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding: The presence of nitrogen atoms in the structure allows for potential binding to various receptors implicated in cellular signaling pathways related to inflammation and cancer progression.
Q & A
Basic: What are the primary synthetic routes for constructing the spirocyclic 3-azabicyclo[3.1.0]hexane core in this compound?
Methodological Answer:
The most common approach involves 1,3-dipolar cycloaddition (1,3-DC) between cyclopropenes and stable azomethine ylides. For example, protonated Ruhemann’s purple (PRP), a stable ylide, reacts with substituted cyclopropenes under mild conditions (room temperature, CHCl₃/MeOH) to form bis-spirocyclic derivatives with high diastereofacial selectivity . Alternative methods include Pd-catalyzed asymmetric cyclization/cyclopropanation of 1,6-enynes, which constructs the bicyclic framework while introducing adjacent quaternary stereocenters .
Key Considerations:
- Cyclopropene substituents (e.g., 3-methyl-3-phenyl) influence reaction yields (69–91%) and stereoselectivity .
- X-ray crystallography and DFT calculations (e.g., M11/cc-pVDZ level) validate stereochemical outcomes .
Basic: How is the stereochemical integrity of the spirocyclic system validated experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for determining absolute configurations. For example, cycloadducts derived from 1,2-diphenylcyclopropene were confirmed via X-ray analysis (see Supporting Information in ).
- NMR spectroscopy (e.g., NOESY) identifies spatial proximity of substituents, such as axial vs. equatorial orientations in the bicyclic framework .
Advanced: How do DFT calculations explain the stereoselectivity of cyclopropene-azomethine ylide cycloadditions?
Methodological Answer:
DFT studies reveal that these reactions are HOMOcyclopropene–LUMOylide-controlled , with inverse electron demand. Transition-state energies (e.g., 3-methyl-3-phenylcyclopropene + PRP) correlate with experimentally observed stereoselectivity. For example:
- The endo transition state is favored due to stabilizing orbital interactions between the cyclopropene’s HOMO and ylide’s LUMO .
- Diastereomeric ratios (>20:1) align with energy differences (<2 kcal/mol) between competing transition states .
Practical Tip:
Use solvent models (e.g., C-PCM) in DFT calculations to account for polarity effects in reactions conducted in CHCl₃/MeOH .
Advanced: What strategies address low yields in cycloaddition reactions with electron-deficient cyclopropenes?
Methodological Answer:
- Substituent tuning: Electron-donating groups (e.g., 3-ethyl) on cyclopropenes improve dipolarophile reactivity, increasing yields to 72% .
- Trapping unstable cyclopropenes: Use PRP’s stability to trap reactive dipolarophiles (e.g., 1-chloro-2-phenylcyclopropene) under mild conditions .
- Multicomponent reactions: Simultaneous generation of ylides and cyclopropenes in situ enhances efficiency (e.g., ninhydrin + proline systems) .
Advanced: How do structural modifications (e.g., dicarbonitrile groups) influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., 2,4-dioxo, dicarbonitrile) enhance hydrogen-bonding interactions with biological targets, as seen in opioid receptor antagonists .
- Spiro fusion (e.g., cyclopentane ring) increases rigidity, improving binding affinity to enzymes like histone deacetylases (HDACs) .
Case Study:
Derivatives with 1-aryl-6-alkoxyalkyl substitutions exhibit triple reuptake inhibition (SERT, NET, DAT) with IC₅₀ values <10 nM, attributed to optimal lipophilicity and steric bulk .
Advanced: How to resolve contradictions in diastereoselectivity between computational predictions and experimental results?
Methodological Answer:
- Re-evaluate computational parameters: Ensure DFT methods (e.g., M11 vs. B3LYP) and basis sets (cc-pVDZ vs. 6-31G*) are appropriate for strained systems .
- Solvent effects: Polar solvents stabilize specific transition states; replicate experimental conditions (e.g., CHCl₃/MeOH) in simulations .
- Post-reaction equilibration: Check for thermal epimerization using variable-temperature NMR .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS identifies byproducts (e.g., hydrolyzed dicarbonitrile groups).
- TGA/DSC assesses thermal stability, critical for storage (e.g., decomposition onset >150°C for crystalline derivatives) .
Advanced: What are the limitations of current enantioselective synthesis methods?
Methodological Answer:
- Chiral catalysts: Cu/Ph-Phosferrox systems achieve moderate enantiomeric excess (ee) (~80%) but require expensive ligands .
- Pd-catalyzed methods (e.g., 5-exo-trig cyclization) achieve >95% ee but are limited to specific enyne substrates .
Future Direction:
Explore biocatalytic approaches (e.g., engineered enzymes) for broader substrate scope and higher selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
